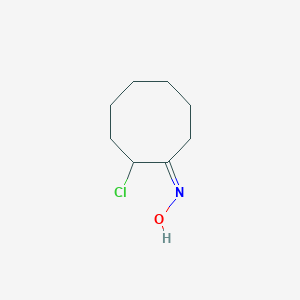

![molecular formula C20H26O6 B227872 [(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate CAS No. 13323-48-3](/img/structure/B227872.png)

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate

概要

説明

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate is a natural sesquiterpene lactone isolated from plants such as Helianthus tuberosus (Jerusalem artichoke) and Eupatorium kiirunense . It has garnered attention for its diverse biological activities, including anti-inflammatory and anti-cancer properties .

科学的研究の応用

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate has several scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity.

Medicine: Helianthus tuberosus extract containing heliangin has shown potential in treating acute myeloid leukemia with NPM1 mutations by disrupting pre-rRNA metabolic processes

Industry: Its anti-inflammatory properties make it a candidate for developing anti-inflammatory drugs.

作用機序

- Main Target : Heliangin primarily targets the ribosomal protein S2 (RPS2) in treating NPM1 mutant AML .

- Regulation of Pathways : This disruption affects the ribosomal proteins–MDM2–p53 pathway, stabilizing p53 .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

生化学分析

Biochemical Properties

Heliangin plays a crucial role in biochemical reactions, particularly in inhibiting nitric oxide production in macrophages. It interacts with various enzymes, proteins, and other biomolecules. For instance, Heliangin suppresses the expression of ICAM-1, VCAM-1, E-selectin, and MCP-1 in vascular endothelial cells stimulated with TNF-α . These interactions are primarily inhibitory, reducing inflammation and potentially preventing atherosclerosis.

Cellular Effects

Heliangin has profound effects on various cell types and cellular processes. In macrophage-like RAW 264.7 cells, Heliangin inhibits nitric oxide production, thereby reducing inflammation . In vascular endothelial cells, it suppresses the expression of adhesion molecules and cytokines, which are critical in the development of atherosclerosis . Additionally, Heliangin has been shown to disrupt pre-rRNA metabolic processes in NPM1-mutated acute myeloid leukemia cells, leading to reduced cell proliferation and induced differentiation .

Molecular Mechanism

At the molecular level, Heliangin exerts its effects through several mechanisms. It inhibits the NF-κB signaling pathway by preventing the phosphorylation of NF-κB and IκBα in vascular endothelial cells . In NPM1-mutated acute myeloid leukemia cells, Heliangin covalently binds to the small ribosomal protein RPS2, disrupting ribosomal RNA processing and synthesis . This interaction leads to nucleolar stress and activation of the p53 signaling pathway, resulting in anti-proliferative and pro-differentiation effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Heliangin have been observed to change over time. Heliangin is relatively stable, but its anti-inflammatory effects can diminish with prolonged exposure. In in vitro studies, Heliangin’s inhibitory effects on nitric oxide production and cytokine expression are most pronounced within the first 24 hours of treatment . Long-term studies in vivo have shown that Heliangin can maintain its anti-inflammatory and anti-cancer effects over several weeks, although its efficacy may decrease with time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of Heliangin vary with different dosages in animal models. At low doses, Heliangin effectively reduces inflammation and inhibits tumor growth without significant toxicity . At higher doses, Heliangin can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of toxicity .

Metabolic Pathways

Heliangin is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase in macrophages, inhibiting nitric oxide production . In cancer cells, Heliangin affects ribosomal RNA synthesis by binding to ribosomal proteins . These interactions can alter metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer effects.

Transport and Distribution

Within cells and tissues, Heliangin is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific binding proteins. In vascular endothelial cells, Heliangin accumulates in the cytoplasm and nucleus, where it exerts its anti-inflammatory effects . In cancer cells, Heliangin localizes to the nucleolus, disrupting ribosomal RNA synthesis .

Subcellular Localization

Heliangin’s subcellular localization is critical to its activity. In vascular endothelial cells, Heliangin is found in the cytoplasm and nucleus, where it inhibits NF-κB signaling . In NPM1-mutated acute myeloid leukemia cells, Heliangin localizes to the nucleolus, where it binds to ribosomal proteins and disrupts ribosomal RNA processing . This localization is facilitated by specific targeting signals and post-translational modifications.

準備方法

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate can be extracted from the stems and leaves of Helianthus tuberosus . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound .

化学反応の分析

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate is part of the sesquiterpene lactone family, specifically the heliangolide group . Similar compounds include:

Eupakirunsins: Germacranolides isolated from Eupatorium kiirunense.

Eupaheliangolide: Another heliangolide with similar biological activities.

This compound is unique due to its specific binding to RPS2 and its potent anti-cancer properties .

特性

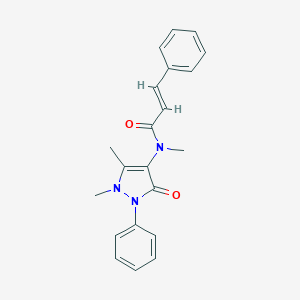

| { "Design of the Synthesis Pathway": "The synthesis pathway of Heliangin involves the condensation of two molecules of 2-hydroxy-5-methyl-1,4-benzoquinone with one molecule of 2,3-diaminopropionic acid.", "Starting Materials": [ "2-hydroxy-5-methyl-1,4-benzoquinone", "2,3-diaminopropionic acid" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-5-methyl-1,4-benzoquinone in anhydrous chloroform.", "Step 2: Add 2,3-diaminopropionic acid to the solution and stir for 24 hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with chloroform.", "Step 4: Recrystallize the product from methanol to obtain pure Heliangin." ] } | |

CAS番号 |

13323-48-3 |

分子式 |

C20H26O6 |

分子量 |

362.4 g/mol |

IUPAC名 |

[(9Z)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7- |

InChIキー |

DZTWAOVNNLDWNH-QZTBCQRESA-N |

異性体SMILES |

C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(/C(=C\C3C1C(=C)C(=O)O3)/C)O)C |

SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |

正規SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |

外観 |

Powder |

melting_point |

227 - 229 °C |

物理的記述 |

Solid |

同義語 |

heliangin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Heliangin exert its anti-inflammatory effects?

A: Research suggests that Heliangin exerts its anti-inflammatory effects through multiple mechanisms. In LPS-induced macrophage-like RAW 264.7 cells, Heliangin inhibits the production of nitric oxide (NO) []. Furthermore, in TNF-α stimulated vascular endothelial cells, Heliangin suppresses the expression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and monocyte chemoattractant protein-1 (MCP-1) []. This suppression is linked to the inhibition of NF-κB and IκBα phosphorylation, suggesting Heliangin targets the NF-κB signaling pathway to reduce inflammation [].

Q2: Heliangin demonstrates cytotoxic activity against certain cancer cell lines. What is the mechanism behind this?

A: While the exact mechanism remains to be fully elucidated, Heliangin, along with other sesquiterpene lactones like eupaheliangolide A and 3-epi-heliangin, has shown cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela), and liver (hepa59T/VGH) carcinoma cells []. This suggests a potential role for Heliangin in cancer research, but further investigations are necessary to understand the specific pathways involved.

Q3: Beyond its anti-inflammatory and cytotoxic effects, does Heliangin exhibit other beneficial properties?

A: Interestingly, Heliangin has demonstrated potential in alleviating constipation. Studies indicate that Ligilactobacillus acidipiscis YJ5, a bacterium, produces Heliangin as a metabolite []. This metabolite, along with others, contributes to the bacterium's ability to improve constipation symptoms in both zebrafish and mouse models []. This effect is linked to Heliangin's influence on gut microbiota composition and potential modulation of the colonic water transport system [].

Q4: What is the structural characterization of Heliangin?

A: While the provided abstracts don't delve into the detailed spectroscopic data of Heliangin, they confirm its classification as a sesquiterpene lactone []. This class of compounds is known for its complex structures often containing a lactone ring fused to other ring systems. To obtain the molecular formula, weight, and detailed spectroscopic information (NMR, IR, Mass Spec), one would need to refer to resources like chemical databases or publications specifically dedicated to Heliangin's structural analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

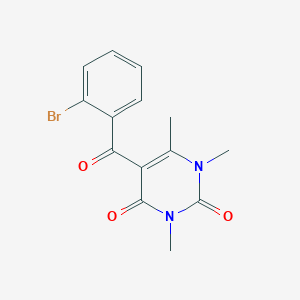

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)

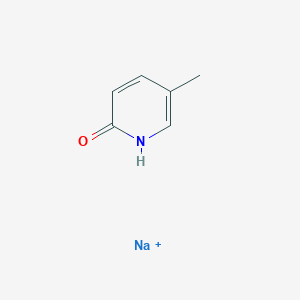

![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)

![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)

![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)